Leukotriene D-4 sulfone
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Overview
Description
Leukotriene D-4 sulfone is a biologically active compound derived from leukotriene D-4. Leukotrienes are lipid mediators of inflammation, derived from the 5-lipoxygenase pathway of arachidonic acid metabolism . Leukotriene D-4 is known for its role in inducing the contraction of smooth muscle, resulting in bronchoconstriction and vasoconstriction . The sulfone derivative of leukotriene D-4 retains some of these biological activities and is of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfones typically involves the oxidation of sulfides or sulfoxides. The oxidation of sulfides to sulfones is a two-step process, which involves a sulfoxide as an intermediate . This process generally requires a suitable oxidant and proceeds readily at low temperatures . Another common method is the electrophilic trapping of sulfinic acid salts . Additionally, sulfonyl radicals can be added to alkenes or alkynes to form sulfones .
Industrial Production Methods
Industrial production of sulfones often employs similar methods to those used in laboratory synthesis but on a larger scale. The oxidation of sulfides using industrial oxidants and the use of sulfonyl chlorides in Friedel-Crafts-type reactions are common . These methods are optimized for efficiency and cost-effectiveness in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Leukotriene D-4 sulfone can undergo various chemical reactions, including:
Oxidation: Conversion of sulfides to sulfones via sulfoxides.
Reduction: Reduction of sulfones to sulfides or sulfoxides under specific conditions.
Substitution: Electrophilic substitution reactions involving sulfonyl chlorides.
Common Reagents and Conditions
Oxidants: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Metal catalysts such as palladium or platinum for specific reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfides, and various substituted sulfones .
Scientific Research Applications
Leukotriene D-4 sulfone has several scientific research applications:
Mechanism of Action
Leukotriene D-4 sulfone exerts its effects by binding to specific G-protein-coupled receptors, such as CysLT1 and CysLT2 . These receptors are involved in the contraction of smooth muscle, increased vascular permeability, and mucus secretion . The compound’s mechanism of action is similar to that of leukotriene D-4, involving the activation of signaling pathways that lead to inflammatory responses .
Comparison with Similar Compounds
Leukotriene D-4 sulfone is similar to other cysteinyl-leukotrienes, such as leukotriene C-4 and leukotriene E-4 . These compounds share similar biological activities, including bronchoconstriction and vasoconstriction . this compound is unique in its specific binding affinity and the resulting biological effects . Other similar compounds include leukotriene B-4, which is a non-cysteine-containing dihydroxy-leukotriene .
Conclusion
This compound is a significant compound in the study of inflammation and immune response. Its synthesis, chemical reactions, and applications in various scientific fields make it a valuable subject of research. Understanding its mechanism of action and comparing it with similar compounds provides insights into its unique properties and potential therapeutic uses.
Properties
CAS No. |
82850-10-0 |
---|---|
Molecular Formula |
C25H40N2O8S |
Molecular Weight |
528.7 g/mol |
IUPAC Name |
(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfonyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C25H40N2O8S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22(21(28)15-14-17-23(29)30)36(34,35)19-20(26)25(33)27-18-24(31)32/h6-7,9-13,16,20-22,28H,2-5,8,14-15,17-19,26H2,1H3,(H,27,33)(H,29,30)(H,31,32)/b7-6-,10-9-,12-11+,16-13+/t20-,21-,22+/m0/s1 |
InChI Key |
SGJCICBAVKGMJF-IJHYULJSSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)S(=O)(=O)C[C@@H](C(=O)NCC(=O)O)N |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)S(=O)(=O)CC(C(=O)NCC(=O)O)N |
Origin of Product |
United States |
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